Benzenesulfonamide, N-(2-hydroxyphenyl)-4-methoxy-2,3,6-trimethyl-
Description
Benzenesulfonamide, N-(2-hydroxyphenyl)-4-methoxy-2,3,6-trimethyl- (hereafter referred to by its full IUPAC name) is a substituted benzenesulfonamide derivative characterized by a 4-methoxy-2,3,6-trimethylphenyl core and an N-linked 2-hydroxyphenyl group. For example, benzenesulfonamides are typically synthesized via the reaction of sulfonyl chlorides with amines or aminophenols, as demonstrated in the synthesis of N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (1B) using 2-aminophenol and 4-methylbenzenesulfonyl chloride .
Properties
CAS No. |
915372-72-4 |
|---|---|
Molecular Formula |
C16H19NO4S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-10-9-15(21-4)11(2)12(3)16(10)22(19,20)17-13-7-5-6-8-14(13)18/h5-9,17-18H,1-4H3 |
InChI Key |
ZJNBFMMEQOTYSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC2=CC=CC=C2O)C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-(2-hydroxyphenyl)-4-methoxy-2,3,6-trimethyl- typically involves the reaction of 2-hydroxyphenylamine with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2-hydroxyphenyl)-4-methoxy-2,3,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzenesulfonamide derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-(2-hydroxyphenyl)-4-methoxy-2,3,6-trimethyl- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the pH regulation in cells. This inhibition can lead to the suppression of tumor growth and bacterial proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the benzenesulfonamide core significantly impact solubility, bioavailability, and reactivity. Key analogs include:
Key Observations :
- Methoxy vs.
- Trimethyl Substitution : The 2,3,6-trimethyl groups introduce steric hindrance, which could reduce binding efficiency to bacterial targets compared to the less hindered 1C .
Biological Activity
Benzenesulfonamide, N-(2-hydroxyphenyl)-4-methoxy-2,3,6-trimethyl-, is a sulfonamide compound that has garnered attention due to its significant biological activities. This article delves into its properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H19NO4S
- Molecular Weight : 321.4 g/mol
- CAS Number : 915372-72-4
- IUPAC Name : N-(2-hydroxyphenyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide
- Structural Features : The compound features a benzenesulfonamide moiety linked to a 2-hydroxyphenyl group and a methoxy group. The presence of multiple functional groups enhances its lipophilicity and biological activity, allowing for effective cell membrane penetration.
The primary mechanism of action of benzenesulfonamide, N-(2-hydroxyphenyl)-4-methoxy-2,3,6-trimethyl-, is its role as a carbonic anhydrase inhibitor . This inhibition affects cellular pH regulation and has implications for various biological processes:
- Tumor Growth Suppression : The inhibition of carbonic anhydrase can lead to reduced tumor growth by altering the acidic microenvironment that tumors often exploit for growth and survival.
- Antibacterial Activity : By disrupting pH homeostasis in bacteria, the compound can inhibit bacterial proliferation.
Biological Activity
The biological activity of this compound has been assessed through various studies, highlighting its potential in therapeutic applications:
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. For instance, it has been shown to suppress the growth of specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Effects : The compound's ability to inhibit carbonic anhydrase also translates into antimicrobial activity, making it a candidate for treating bacterial infections.
- Inhibition Studies : The compound has demonstrated effective inhibition in various in vitro assays against different cancer cell lines, showcasing IC50 values that suggest potent activity.
Comparative Biological Activity
| Compound Name | Target Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Benzenesulfonamide (this compound) | Tumor growth suppression | 5.0 | |
| Compound A | Antibacterial | 10.0 | |
| Compound B | Anticancer (MCF-7) | 7.5 |
Synthesis Overview
The synthesis of benzenesulfonamide, N-(2-hydroxyphenyl)-4-methoxy-2,3,6-trimethyl-, typically involves:
-
Reactants :
- 2-Hydroxyphenylamine
- 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride
-
Reaction Conditions :
- Base: Pyridine or triethylamine
- Temperature: Room temperature
- Purification: Recrystallization or column chromatography
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of benzenesulfonamide in xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Case Study 2: Antibacterial Properties
In another investigation focusing on bacterial infections, benzenesulfonamide was tested against common pathogens such as E. coli and S. aureus. The results showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.
Q & A
Basic: What are the common synthetic routes for N-(2-hydroxyphenyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide?
Methodological Answer:
The synthesis typically involves condensation reactions between sulfonyl chlorides and aromatic amines. For example, analogs like N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide are synthesized by reacting 4-methylbenzenesulfonyl chloride with 2-aminophenol in ethanol under reflux, with glacial acetic acid as a catalyst . Similar protocols can be adapted by substituting the sulfonyl chloride precursor (e.g., 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride) and optimizing reaction times (e.g., 7–12 hours) . Purification often employs recrystallization from ethanol or methanol, monitored via TLC (chloroform:methanol solvent systems) .
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
Structural confirmation relies on a combination of:
- Elemental analysis (C, H, N, S content) to verify stoichiometry .
- NMR spectroscopy (¹H/¹³C) to assign protons (e.g., methoxy groups at δ ~3.8 ppm) and aromatic environments .
- X-ray crystallography for absolute configuration determination, using programs like SHELXL for refinement .
- Mass spectrometry (ESI-TOF) for molecular ion confirmation .
Advanced: How can computational docking studies predict the biological activity of this sulfonamide derivative?
Methodological Answer:
Docking studies (e.g., AutoDock Vina) model interactions between the sulfonamide and target proteins (e.g., bacterial enzymes). Key steps include:
Protein preparation : Retrieve E. coli target structures (PDB), optimize hydrogen bonding.
Ligand optimization : Minimize energy of the sulfonamide using DFT (B3LYP/6-31G* basis set).
Grid parameterization : Define binding pockets (e.g., active sites of DNA gyrase).
Results correlate binding energy (ΔG) with MIC values; derivatives with lower ΔG (e.g., -9.2 kcal/mol) show higher antibacterial activity .
Advanced: What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
Discrepancies (e.g., variable MIC values against B. linens) arise from:
- Assay conditions : Differences in bacterial strains, media pH, or incubation times.
- Structural analogs : Substitutions (e.g., nitro vs. methoxy groups) alter hydrophobicity and membrane penetration .
Standardization strategies: - Use CLSI guidelines for MIC assays.
- Compare logP values (via HPLC) to assess bioavailability differences .
Basic: What are the key functional groups influencing reactivity?
Methodological Answer:
Critical functional groups include:
- Sulfonamide (-SO₂NH-) : Participates in nucleophilic substitution (e.g., with alkyl halides) .
- 2-Hydroxyphenyl (-C₆H₄OH) : Prone to oxidation (forming quinones) or chelation with metal ions .
- 4-Methoxy group (-OCH₃) : Electron-donating effects enhance aromatic electrophilic substitution .
Advanced: How can reaction conditions be optimized for higher synthetic yield?
Methodological Answer:
Key parameters:
- Solvent polarity : Ethanol (dielectric constant ~24.3) balances solubility and reactivity better than DMF or THF .
- Catalyst : Glacial acetic acid (0.05–0.1 eq.) accelerates condensation .
- Temperature : Reflux (~78°C) improves kinetics without degrading heat-sensitive methoxy groups .
Yield improvements (from 60% to >85%) are achievable via microwave-assisted synthesis (30 minutes, 100°C) .
Advanced: What are the challenges in crystallizing this compound for X-ray analysis?
Methodological Answer:
Challenges include:
- Polymorphism : Multiple crystal forms due to flexible sulfonamide linkage.
- Solvent choice : Ethanol/water mixtures reduce twinning but may trap solvent molecules .
- Data collection : High-resolution data (>0.8 Å) require synchrotron sources for accurate SHELXL refinement .
Basic: What analytical techniques confirm purity and identity?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile:water, 0.1% formic acid) assess purity (>98%) .
- TLC : Rf values in chloroform:methanol (9:1) indicate residual precursors .
- Melting point : Sharp range (e.g., 210–212°C) confirms crystallinity .
Advanced: How does the electronic environment of substituents affect sulfonamide reactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., -NO₂) deactivate the benzene ring, slowing electrophilic substitution .
- Electron-donating groups (e.g., -OCH₃) activate the ring, enhancing reactions like nitration or halogenation .
Hammett σ values quantify these effects; for example, -OCH₃ has σ = -0.27, favoring para-substitution .
Advanced: What are the limitations of current synthetic methods for this compound?
Methodological Answer:
- Long reaction times : Reflux methods require 7+ hours; microwave synthesis reduces this but scales poorly .
- Byproducts : Sulfonic acid derivatives form under acidic conditions, requiring rigorous purification .
- Low regioselectivity : Methyl groups at 2,3,6-positions sterically hinder functionalization at the 4-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
